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Introduction
Discriminant Analysis of Principal Components (DAPC) is a powerful multivariate statistical

method used to identify and describe genetic clusters of related individuals.[1][2] This

technique is particularly well-suited for population genetic analyses as it does not rely on the

assumptions of Hardy-Weinberg equilibrium or linkage equilibrium, making it applicable to a

wide range of organisms, including those that are clonal or partially clonal.[1] DAPC operates in

two main steps: first, a Principal Component Analysis (PCA) is performed to transform the

genetic data and reduce its dimensionality, followed by a Discriminant Analysis (DA) to

maximize the separation between predefined or inferred groups.[1][2][3]

Recently, the DAPCy Python package has emerged as a computationally efficient and scalable

alternative to the original adegenet R package.[4][5][6] DAPCy leverages machine learning

libraries like scikit-learn to handle large genomic datasets with improved speed and lower

memory consumption, making it an ideal tool for modern population genetic and genomic

studies.[4][5][6] These application notes provide a detailed protocol for scripting population

genetic analyses using DAPCy, from data preparation to the interpretation of results.

Core Concepts
DAPC can be applied in two primary scenarios:
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When population groups are known a priori: In this case, DAPC is used to describe the

genetic differences between these predefined populations and to assign individuals to them.

[7]

When population groups are unknown: Here, a clustering algorithm, typically k-means, is first

applied to the principal components of the genetic data to infer the number of genetic

clusters.[4][8] DAPC is then used to describe these newly identified clusters.

A critical step in DAPC is the selection of the number of principal components (PCs) to retain.

Retaining too few PCs may result in the loss of important genetic information, while retaining

too many can lead to model overfitting, especially when gene flow between clusters is high.[9]

Cross-validation is a robust method to determine the optimal number of PCs.[1]

Experimental Protocols
This section details the methodology for conducting a de novo population structure analysis

using DAPCy, where population groups are not known beforehand.

Protocol 1: De Novo Population Structure Analysis with
DAPCy
Objective: To identify genetic clusters in a population and describe their genetic differentiation.

Materials:

A genotype dataset in a compatible format (e.g., VCF, BED, or a simple matrix of genotypes).

[4]

A Python environment with the DAPCy package and its dependencies installed.

Procedure:

Data Loading and Preparation:

Load your genetic data into the Python environment. DAPCy provides functions to handle

various formats. For this protocol, we will assume the data is in a NumPy array or a similar
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matrix format where rows represent individuals and columns represent genetic markers

(e.g., SNPs).

Ensure the data is clean and properly formatted. This may involve steps like removing

individuals or loci with high rates of missing data.

Finding the Optimal Number of Clusters (K-means Clustering):

The first step in a de novo analysis is to identify the most likely number of genetic clusters

in your data.[8] This is achieved by running the k-means clustering algorithm for a range of

k values and evaluating the goodness of fit for each k.[4]

The Bayesian Information Criterion (BIC) is a commonly used metric to identify the optimal

k, with the lowest BIC value often indicating the best fit.[8] However, an "elbow" in the plot

of BIC values against k is also a good indicator of the optimal number of clusters.

In DAPCy, you can use the kmeans_group() function in conjunction with fit_transform()

and evaluate_clusters to perform this step.[4]

Principal Component Analysis (PCA):

Once the optimal number of clusters (k) is determined, the next step is to perform a PCA

on the genotype data. The goal of this step is to reduce the dimensionality of the data

while retaining the majority of the genetic variation.

A crucial parameter choice is the number of principal components (PCs) to retain. While

there are various methods to guide this choice, a common practice is to examine the scree

plot (a plot of the eigenvalues of the PCs) and retain the PCs that explain a significant

portion of the variance.

Cross-validation, implemented in adegenet through the xvalDapc function, is a robust

method to determine the optimal number of PCs by assessing the predictive success of

the DAPC model with different numbers of PCs.[1] A similar approach can be scripted in

Python. A general guideline is that the number of PCs should not exceed the number of

effective populations minus one (k-1).[7]

Discriminant Analysis of Principal Components (DAPC):
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With the optimal number of clusters and the retained PCs, you can now perform the

discriminant analysis. The DAPCy workflow will use the cluster assignments from the k-

means step as the prior population groups.

The DAPC will compute discriminant functions that maximize the variance between the

inferred clusters while minimizing the variance within them.[2]

Visualization and Interpretation:

The results of the DAPC can be visualized using scatter plots of the individuals on the first

few discriminant functions. This allows for a visual assessment of the genetic separation

between the identified clusters.

Another useful visualization is a compoplot, which displays the posterior membership

probabilities of each individual to each of the inferred clusters. This can reveal patterns of

admixture or uncertainty in cluster assignment.

Data Presentation
The quantitative outputs of a DAPCy analysis should be summarized in tables for clear

interpretation and comparison.

Table 1: K-means Clustering Results

Number of Clusters (k) Bayesian Information Criterion (BIC)

1 Value

2 Value

3 Value

4 Value

5 Value

... ...

Table 2: Principal Component Analysis Summary
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Principal
Component

Eigenvalue
Variance Explained
(%)

Cumulative
Variance (%)

1 Value Value Value

2 Value Value Value

3 Value Value Value

... ... ... ...

Table 3: DAPC Model Performance (from Cross-Validation)

Number of PCs Retained
Mean Successful
Assignment (%)

Standard Deviation

10 Value Value

20 Value Value

30 Value Value

40 Value Value

... ... ...

Table 4: Individual Posterior Membership Probabilities

Individual
ID

Cluster 1 Cluster 2 Cluster 3 ...
Assigned
Cluster

Ind_001 Prob Prob Prob ... Cluster

Ind_002 Prob Prob Prob ... Cluster

Ind_003 Prob Prob Prob ... Cluster

... ... ... ... ... ...

Mandatory Visualization
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The logical workflow of a de novo DAPC analysis can be represented as a directed graph.

Input

Analysis Pipeline

Output

Genotype Data
(VCF, BED, etc.)

K-means Clustering
(find.clusters)

Principal Component Analysis
(PCA)

 Inferred Clusters (k) Discriminant Analysis
(DAPC) Retained PCs

Scatter Plot

Composition Plot

Data Tables

Click to download full resolution via product page

Caption: Logical workflow for a de novo DAPC analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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